molecular formula C15H9ClN2O2 B1275592 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 667436-24-0

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid

Cat. No.: B1275592
CAS No.: 667436-24-0
M. Wt: 284.69 g/mol
InChI Key: GWQRSIFXNZFRGO-UHFFFAOYSA-N
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Description

8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid: is a chemical compound with the molecular formula C15H9ClN2O2 and a molecular weight of 284.7 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains both chlorine and pyridine functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the quinoline ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Formation of dihydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Used in drug discovery and development as a lead compound for designing new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 8-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

  • 2-Chloroquinoline-4-carboxylic acid
  • 8-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
  • 8-Chloroquinoline-4-carboxylic acid

Comparison:

Properties

IUPAC Name

8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O2/c16-12-5-1-4-10-11(15(19)20)7-13(18-14(10)12)9-3-2-6-17-8-9/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQRSIFXNZFRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396686
Record name 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-24-0
Record name 8-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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